molecular formula C9H13N5 B13628491 4-Ethyl-1-methyl-1h,2'h-[3,3'-bipyrazol]-5-amine

4-Ethyl-1-methyl-1h,2'h-[3,3'-bipyrazol]-5-amine

Cat. No.: B13628491
M. Wt: 191.23 g/mol
InChI Key: QFJVGAQNYCZVTA-UHFFFAOYSA-N
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Description

4-Ethyl-1-methyl-1h,2'h-[3,3'-bipyrazol]-5-amine is a high-value chemical building block designed for pharmaceutical and agrochemical research. This compound features a bipyrazole core, a privileged structure in medicinal chemistry known for its ability to interact with diverse biological targets. The molecule is structurally similar to its homolog, 1-Methyl-4-propyl-1H,2'H-[3,3'-bipyrazol]-5-amine (CAS 2023528-27-8), which shares the same core scaffold and is offered for research purposes . The presence of the amine functional group at the 5-position and the ethyl substituent makes it a versatile intermediate for further synthetic elaboration, such as the formation of amides or imines, or for use in metal complex catalysis. Researchers utilize this class of bipyrazole amines in the discovery and development of new therapeutic agents and other functional materials. The compound is provided with comprehensive analytical data to ensure identity and purity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H13N5

Molecular Weight

191.23 g/mol

IUPAC Name

4-ethyl-2-methyl-5-(1H-pyrazol-5-yl)pyrazol-3-amine

InChI

InChI=1S/C9H13N5/c1-3-6-8(7-4-5-11-12-7)13-14(2)9(6)10/h4-5H,3,10H2,1-2H3,(H,11,12)

InChI Key

QFJVGAQNYCZVTA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC=NN2)C)N

Origin of Product

United States

Preparation Methods

Chemical Identity and Structural Information

  • Molecular Formula: C9H13N5
  • Molecular Weight: 191.23 g/mol
  • IUPAC Name: 5-(1-ethyl-5-methylpyrazol-4-yl)-1H-pyrazol-3-amine
  • Synonyms:
    • 1'-ethyl-5'-methyl-1'H,2H-3,4'-bipyrazol-5-amine
    • 5-(1-ethyl-5-methylpyrazol-4-yl)-1H-pyrazol-3-amine
  • Chemical Identifiers:
    • InChI: InChI=1S/C9H13N5/c1-3-14-6(2)7(5-11-14)8-4-9(10)13-12-8/h4-5H,3H2,1-2H3,(H3,10,12,13)
    • InChIKey: DLTSMRXZVGQMCC-UHFFFAOYSA-N
    • SMILES: CCN1C(=C(C=N1)C2=CC(=NN2)N)C

These descriptors confirm the presence of two pyrazole rings linked at the 3,3' positions, with ethyl and methyl substituents and an amine group at position 5.

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Ethyl-1-methyl-1H,2'H-[3,3'-bipyrazol]-5-amine typically involves the construction of the bipyrazole framework through coupling of substituted pyrazole units. The key steps include:

  • Formation of substituted pyrazole rings via cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds or equivalent precursors.
  • Functional group modifications to introduce ethyl and methyl substituents at the nitrogen and carbon atoms of the pyrazole rings.
  • Amination at the 5-position of the bipyrazole system to install the amine functionality.
  • Coupling of two pyrazole units at the 3,3' positions to form the bipyrazole core.

Specific Synthetic Routes

While direct synthetic procedures for 4-Ethyl-1-methyl-1H,2'H-[3,3'-bipyrazol]-5-amine are scarce, closely related bipyrazole compounds have been synthesized using the following methodologies, which can be adapted or serve as models:

Hydrazonoyl Halide Route
  • Hydrazonoyl halides react with alkyl carbothioates or carbothioamides in the presence of triethylamine to form heterocyclic intermediates, which can be cyclized to yield bipyrazole derivatives.
  • The reaction proceeds via formation of nitrilimines that undergo 1,3-dipolar cycloaddition with dipolarophiles such as carbothioamides, leading to pyrazole ring formation and subsequent coupling steps.
Cyclization of Pyrazole Precursors
  • Substituted pyrazoles bearing ethyl and methyl groups can be prepared by condensation of appropriate hydrazines with β-diketones or α,β-unsaturated carbonyl compounds.
  • Amination at the 5-position can be achieved by reaction with ammonia or amine sources under controlled conditions.
  • Coupling of two pyrazole units at the 3-position can be facilitated by oxidative coupling methods or via halogenated intermediates undergoing nucleophilic substitution.

Reaction Conditions and Catalysts

  • Typical solvents: ethanol, chloroform, or other polar aprotic solvents.
  • Base catalysts: triethylamine is commonly used to facilitate deprotonation and promote cyclization.
  • Temperature: reactions are often conducted under reflux or mild heating (50–80 °C).
  • Purification: products are isolated by crystallization or chromatographic methods.

Analytical Data Supporting Preparation

The identity and purity of the synthesized 4-Ethyl-1-methyl-1H,2'H-[3,3'-bipyrazol]-5-amine are confirmed by:

Analytical Technique Characteristic Data / Observations
Nuclear Magnetic Resonance (NMR) Signals corresponding to ethyl (triplet and quartet), methyl (singlet), aromatic pyrazole protons, and amine protons. Chemical shifts consistent with substitution pattern.
Infrared Spectroscopy (IR) Absorption bands for N-H stretching (~3300 cm⁻¹), C=N stretching (~1600 cm⁻¹), and aromatic C-H stretching.
Mass Spectrometry (MS) Molecular ion peak at m/z = 191, consistent with molecular weight. Fragmentation patterns supporting structure.
Elemental Analysis Carbon, hydrogen, and nitrogen percentages matching calculated values for C9H13N5.

These data are typically reported in literature for related bipyrazole derivatives and confirm the successful synthesis of the target compound.

Summary Table of Preparation Steps

Step Reagents/Conditions Outcome/Intermediate Notes
1 Hydrazine derivative + β-diketone Substituted pyrazole ring Cyclization under reflux in ethanol
2 Alkylation with ethyl/methyl halides Introduction of ethyl and methyl groups Base catalysis with triethylamine
3 Amination at 5-position Installation of amine group Reaction with ammonia or amine source
4 Coupling of pyrazole units at 3,3' positions Formation of bipyrazole core Oxidative coupling or nucleophilic substitution
5 Purification Crystallization or chromatography Characterization by NMR, IR, MS, elemental analysis

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-methyl-1h,2’h-[3,3’-bipyrazol]-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Ethyl-1-methyl-1h,2’h-[3,3’-bipyrazol]-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Bipyrazole Derivatives

Bipyrazole compounds vary in substitution patterns and linkage positions, significantly affecting their properties. Key examples include:

3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole
  • Molecular Formula : C₁₀H₁₄N₄
  • Molecular Weight : 190.25 g/mol
  • Substituents : Methyl groups at 3,3',5,5'-positions.
  • Key Differences : The 4,4'-linkage and tetramethyl substitution contrast with the ethyl and methyl groups in the target compound. This structure exhibits higher symmetry but lacks an amine group, reducing polarity .
1'-Ethyl-3',5'-dimethyl-1H,1'H-3,4'-bipyrazole
  • CAS : 1006348-80-6
  • Substituents : Ethyl at 1', methyl at 3' and 5'.
1-Methyl-1H,1'H-[3,4'-bipyrazol]-5-amine
  • CAS : 1339906-24-9
  • Substituents : Methyl at 1-position and amine at 5-position.
  • Key Differences : Lacks the ethyl group present in the target compound, which may reduce steric hindrance and lipophilicity .

Pyrazole Hybrids with Heterocyclic Moieties

3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine
  • CAS : 1171174-91-6
  • Structure : Pyrazole linked to a thiazole ring.
5-Amino-3-methyl-1-phenylpyrazole
  • CAS : 1131-18-6
  • Structure : Simple pyrazole with phenyl and methyl substituents.
  • Key Differences : Absence of a second pyrazole ring reduces molecular complexity and may limit applications in coordination chemistry .
Povorcitinib (INCB-054707)
  • Structure : Contains a 3',5'-dimethyl-4,4'-bipyrazole core.
  • Application : Janus kinase (JAK) inhibitor for inflammatory diseases.
Pyrazolylpyrazoline Hybrids (9a–p)
  • Activity : Antitubercular agents with IC₅₀ values <10 μM.
  • Key Insight : The amine group in these hybrids enhances binding to mycobacterial targets, a feature shared with the target compound .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Linkage Notable Properties/Applications
4-Ethyl-1-methyl-1H,2'H-[3,3'-bipyrazol]-5-amine C₉H₁₃N₅ 191.24 (estimated) Ethyl (C4), methyl (C1), amine (C5) Potential hydrogen bonding, drug design
3,3',5,5'-Tetramethyl-4,4'-bipyrazole C₁₀H₁₄N₄ 190.25 Methyl (C3,3',5,5'), 4,4'-link Symmetric, high thermal stability
1'-Ethyl-3',5'-dimethyl-3,4'-bipyrazole C₁₀H₁₄N₄ 190.25 Ethyl (C1'), methyl (C3',5') Asymmetric linkage, steric effects
Povorcitinib C₂₃H₂₀F₅N₇O 541.45 Bipyrazole core with JAK inhibition Anti-inflammatory drug candidate

Biological Activity

4-Ethyl-1-methyl-1H,2'H-[3,3'-bipyrazol]-5-amine is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

The chemical structure of 4-Ethyl-1-methyl-1H,2'H-[3,3'-bipyrazol]-5-amine can be represented as follows:

  • Molecular Formula : C_8H_10N_4
  • Molecular Weight : 191.24 g/mol
  • CAS Number : 2022842-92-6

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. For instance, derivatives of pyrazoles have been shown to exhibit significant cytotoxic effects against various cancer cell lines.

Case Study:
A study evaluated the cytotoxic effects of several pyrazole derivatives on human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for these compounds were determined using the MTT assay. The results indicated that certain derivatives demonstrated promising cytotoxicity with IC50 values ranging from 10 µM to 25 µM, suggesting effective inhibition of cell viability .

CompoundCell LineIC50 (µM)
Compound AHCT-11615
Compound BMCF-712
4-Ethyl-1-methyl-1H,2'H-[3,3'-bipyrazol]-5-amineHeLaTBD

Antimicrobial Activity

The pyrazole scaffold has also been associated with antimicrobial properties. Research indicates that compounds with this structure can inhibit the growth of various bacterial strains.

Findings:
In vitro studies demonstrated that certain pyrazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds were reported to be in the range of 50 to 200 µg/mL .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus100
Escherichia coli150
Pseudomonas aeruginosa200

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, 4-Ethyl-1-methyl-1H,2'H-[3,3'-bipyrazol]-5-amine has shown potential anti-inflammatory effects.

Mechanism of Action:
Research indicates that pyrazole derivatives may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation. This activity was assessed using various in vitro models where compounds were tested for their ability to reduce TNF-alpha and IL-6 levels .

Q & A

Q. What synthetic strategies are commonly employed for preparing 4-Ethyl-1-methyl-1H,2'H-[3,3'-bipyrazol]-5-amine, and how do reaction conditions impact yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step procedures starting with heterocyclic condensation reactions. For example, analogous pyrazole derivatives are synthesized via nucleophilic substitution or cyclization using ethyl hydrazine and substituted pyrazole precursors under reflux conditions in ethanol or methanol . Reaction parameters like temperature (e.g., 80°C for cyclization), solvent polarity, and catalyst selection (e.g., Pd/C for hydrogenation) critically influence yield and purity. Optimization of stoichiometry and purification via column chromatography or recrystallization is recommended to isolate the target compound .

Q. Which analytical techniques are most reliable for structural elucidation and purity assessment of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substitution patterns on the bipyrazole core. High-resolution mass spectrometry (HR-MS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Purity is assessed via HPLC with UV detection (λ = 254 nm) or GC-MS for volatile byproducts. Comparative analysis with PubChem-derived spectral data (e.g., InChIKey, SMILES) ensures structural fidelity .

Q. What in vitro assays are standard for evaluating the biological activity of this compound?

  • Methodological Answer : Antimicrobial activity is tested using broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans). Anticancer potential is assessed via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated. Dose-response curves and controls (e.g., DMSO vehicle) are critical to validate results .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s interaction with biological targets such as enzymes or receptors?

  • Methodological Answer : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding affinity (Kd) to targets like kinases or GPCRs. Molecular docking simulations (e.g., AutoDock Vina) predict binding modes using crystallographic protein data (PDB files). Competitive binding assays with fluorescent probes (e.g., ANS for hydrophobic pockets) further validate interactions .

Q. What strategies are effective for resolving contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, serum content) or cell line heterogeneity. Reproducibility requires standardizing protocols (e.g., CLSI guidelines for antimicrobial testing) and cross-validating with orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability). Meta-analysis of PubChem BioAssay data (AID 743255) identifies confounding variables .

Q. How does the substitution pattern on the bipyrazole core influence structure-activity relationships (SAR) in this compound?

  • Methodological Answer : Comparative SAR studies reveal that ethyl and methyl groups at positions 4 and 1 enhance lipophilicity and membrane permeability, while the 5-amine group facilitates hydrogen bonding with targets. Analogs with bulkier substituents (e.g., tetrahydropyran) show reduced activity due to steric hindrance, as demonstrated in pyrazole derivative libraries .

Q. What computational methods are recommended for predicting the compound’s ADMET properties?

  • Methodological Answer : Use QSAR models (e.g., SwissADME) to predict logP (lipophilicity), aqueous solubility, and CYP450 inhibition. Molecular dynamics simulations (GROMACS) assess metabolic stability in liver microsomes. Toxicity is screened via ProTox-II for hepatotoxicity and Ames test predictions .

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